Dextromethorphan hydrobromide monohydrate

Solid-State Chemistry Pharmaceutical Formulation Polymorph Screening

Select the USP-defined monohydrate form (CAS 6700-34-1) for assured batch-to-batch consistency. Unlike the polymorphic HCl salt or variable anhydrous form, this single orthorhombic crystal (P2₁2₁2₁) with stoichiometric water (3.5–5.5%) guarantees reproducible solubility, stability, and dissolution—critical for ANDA bioequivalence, CYP2D6 probe studies, and validated analytical methods. Insist on pharmacopoeia-grade material to de-risk formulation and QC workflows.

Molecular Formula C18H28BrNO2
Molecular Weight 370.3 g/mol
CAS No. 6700-34-1
Cat. No. B000186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan hydrobromide monohydrate
CAS6700-34-1
Synonymsd-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan
Molecular FormulaC18H28BrNO2
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
InChIInChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
InChIKeySTTADZBLEUMJRG-IKNOHUQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>55.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1) Procurement Specifications and Pharmacopoeial Standards


Dextromethorphan hydrobromide monohydrate (CAS 6700-34-1) is the hydrobromide salt of the morphinan-derived antitussive agent dextromethorphan, crystallized as a monohydrate with the molecular formula C₁₈H₂₅NO·HBr·H₂O (molecular weight 370.32 g/mol). It is the preferred pharmaceutical form of dextromethorphan due to its well-defined, stable crystal structure and favorable physicochemical properties. Regulatory monographs, including the United States Pharmacopeia (USP), explicitly define this substance as containing not less than 98.0% and not more than 102.0% of dextromethorphan hydrobromide (C₁₈H₂₅NO·HBr), calculated on an anhydrous basis [1]. The USP also mandates a water content between 3.5% and 5.5% (by Method I), which directly correlates with the theoretical stoichiometric water of a monohydrate (approximately 4.86%) [1]. This precise, controlled hydration state is a critical quality attribute, distinguishing it from the anhydrous form (CAS 125-69-9) and underscoring its use as a reliable reference standard in analytical and pharmaceutical development [1].

Why Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1) Cannot Be Interchanged with Other Dextromethorphan Salts or Hydrates


Substituting dextromethorphan hydrobromide monohydrate with other salt forms (e.g., hydrochloride) or the anhydrous form in pharmaceutical or analytical applications can introduce significant variability and risk. The specific hydration state and counterion directly influence critical solid-state properties, including solubility, stability, and polymorphism. For instance, the hydrobromide salt demonstrates a single, stable crystal structure, whereas the hydrochloride salt is known to exhibit multiple polymorphs, which can lead to inconsistent dissolution rates and unpredictable bioavailability [1]. Furthermore, the presence of the water molecule in the monohydrate crystal lattice contributes to its unique physical and chemical behavior. Regulatory acceptance, particularly for generic drug development and analytical method validation, hinges on strict adherence to pharmacopoeial monographs that define the substance precisely by its CAS number (6700-34-1) and specify its purity and water content [2]. Therefore, for reproducible results in both research and production, using the defined monohydrate form is a prerequisite.

Quantitative Differentiation of Dextromethorphan Hydrobromide Monohydrate: Evidence for Scientific Selection


Crystal Structure and Polymorphism: Monohydrate vs. Hydrochloride Salt

A key differentiator for dextromethorphan hydrobromide monohydrate is its propensity to form a single, well-defined orthorhombic crystal structure (space group P2₁2₁2₁), a characteristic that significantly streamlines formulation development. In contrast, the alternative hydrochloride salt is reported to exhibit multiple polymorphic forms [1]. The presence of multiple polymorphs is a known risk in drug development, as different crystal habits can exhibit vastly different physical properties such as solubility, dissolution rate, melting point, and particle morphology. These variations can lead to batch-to-batch inconsistency in drug product performance. The monohydrate form's singular crystal habit eliminates this source of variability [1].

Solid-State Chemistry Pharmaceutical Formulation Polymorph Screening

Aqueous Solubility: Hydrobromide Salt vs. Free Base

Salt formation is a fundamental strategy to improve the aqueous solubility of poorly soluble drug candidates. The hydrobromide salt of dextromethorphan demonstrates a substantial increase in water solubility compared to its free base form, a critical parameter for both in vitro assays and in vivo performance. The free base of dextromethorphan has a limited water solubility of approximately 74.7 mg/L, while the hydrobromide salt exhibits a dramatically enhanced solubility of about 15 g/L (15,000 mg/L) at 25°C [1]. This ~200-fold improvement is essential for achieving the necessary drug concentrations in aqueous media for dissolution testing and biological assays.

Pre-formulation Bioavailability API Characterization

In Vivo Bioequivalence of Formulated Extended-Release Products Containing DMHBr

This study provides quantitative in vivo pharmacokinetic (PK) data comparing an extended-release (ER) tablet formulation of dextromethorphan hydrobromide monohydrate (DMHBr, CAS 6700-34-1) against a marketed ER capsule product in a canine model [1]. The area under the curve (AUC₀₋ᵢₙf), a measure of total drug exposure, for the test ER tablet (a combination of hydroxypropyl methylcellulose and methacrylic acid copolymer) was 283 ng·h/mL, which was not statistically different from the commercial ER capsule's AUC of 243 ng·h/mL, and comparable to the twice-daily immediate-release (IR) capsule control (221 ng·h/mL) [1]. This data confirms the ability to achieve bioequivalent exposure with the monohydrate form in a designed ER matrix.

In Vivo Pharmacology Pharmacokinetics Formulation Science

Crystal Lattice Parameters of Dextromethorphan Hydrobromide Monohydrate

The crystal structure of dextromethorphan hydrobromide monohydrate has been definitively characterized, providing precise and verifiable unit cell parameters that serve as a unique 'fingerprint' for the material. A recent redetermination using single-crystal X-ray diffraction at 200 K confirms the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions of a = 7.0417(4) Å, b = 9.1635(5) Å, c = 27.3371(15) Å, and a cell volume of 1763.97(17) ų [1]. The structural model refined to a high resolution (Rgt = 0.0275). This level of structural detail is essential for identifying the correct phase, confirming its identity, and differentiating it from other hydrates, solvates, or salt forms.

Crystallography Solid-State Characterization Reference Standards

Purity and Water Content Specifications per USP Monograph

The USP monograph for Dextromethorphan Hydrobromide provides quantitative specifications that define the acceptable quality of the substance for pharmaceutical use, distinguishing the monohydrate form. The monograph specifies an assay limit of 98.0% to 102.0% for the active moiety (C₁₈H₂₅NO·HBr), calculated on an anhydrous basis [1]. Critically, it also stipulates a water content between 3.5% and 5.5%, as determined by Method I [1]. This range is consistent with the theoretical water content of a stoichiometric monohydrate (~4.86%), thereby directly tying the product's identity to its hydration state. The anhydrous form would have a specification of ≤1.0% water.

Quality Control Analytical Chemistry Regulatory Compliance

Validated Application Scenarios for Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)


Pharmaceutical Development of Extended-Release (ER) Oral Solid Dosage Forms

The demonstrated ability of dextromethorphan hydrobromide monohydrate to be formulated into matrix tablets that achieve bioequivalence to a marketed extended-release product supports its use in developing generic ER formulations [1]. The quantitative PK data from in vivo studies provide a clear benchmark for assessing new formulation performance and establishing in vitro-in vivo correlations (IVIVC). This scenario is highly relevant for pharmaceutical scientists working on controlled-release drug delivery systems where consistent and predictable drug release is paramount.

Reference Standard for Pharmacopoeial and Quality Control (QC) Testing

The USP monograph, which defines precise purity (98.0-102.0% on an anhydrous basis) and water content (3.5-5.5%) specifications, establishes dextromethorphan hydrobromide monohydrate as a primary reference standard for analytical method validation and routine QC release testing [2]. The well-defined crystal structure (orthorhombic P2₁2₁2₁) further supports its use in solid-state characterization techniques like X-ray powder diffraction (XRPD) for raw material identification and polymorph control [3]. This is an essential application for analytical chemists and quality assurance professionals in both API manufacturing and finished product testing.

Pre-formulation and Material Selection in Early-Stage Drug Discovery

The substantial ~200-fold increase in aqueous solubility of the hydrobromide salt (15 g/L) compared to the free base (74.7 mg/L) directly informs salt selection and pre-formulation screening in early-stage drug development [4]. The absence of polymorphism in the HBr monohydrate, in contrast to the polymorphic HCl salt, de-risks formulation development by providing a single, stable, and well-characterized solid form for initial preclinical and clinical studies [4]. This scenario is critical for formulation scientists and materials scientists tasked with selecting the optimal solid form for a new chemical entity.

In Vivo Probe for Cytochrome P450 (CYP) 2D6 Phenotyping

Due to its established, well-characterized metabolism primarily by the CYP2D6 enzyme, dextromethorphan hydrobromide monohydrate is widely used as a probe substrate in clinical pharmacology studies to determine an individual's CYP2D6 metabolizer status [5]. The availability of a highly pure and structurally defined compound (e.g., meeting USP standards) is critical for generating reliable and reproducible data in these studies, which inform dosing strategies for a wide range of drugs that are CYP2D6 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextromethorphan hydrobromide monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.